molecular formula C11H15NO2 B11925277 N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine CAS No. 1156158-02-9

N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine

Cat. No.: B11925277
CAS No.: 1156158-02-9
M. Wt: 193.24 g/mol
InChI Key: NPJXURZYGXJFEH-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine: is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety linked to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups are alkylated using appropriate alkylating agents.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial Production Methods: For large-scale production, the synthesis route is optimized to minimize side reactions and maximize yield. The choice of solvents and reaction temperatures is crucial to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its antibacterial and antifungal properties .

Industry: The compound is used in the production of polymers and resins, where its structural properties contribute to the desired mechanical and chemical characteristics of the final products .

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety can interact with enzymes and receptors, modulating their activity. The ethanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole

Uniqueness: N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine stands out due to its specific combination of the dihydrobenzo[b][1,4]dioxin and ethanamine groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

1156158-02-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine

InChI

InChI=1S/C11H15NO2/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10/h3-5,12H,2,6-8H2,1H3

InChI Key

NPJXURZYGXJFEH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C2C(=CC=C1)OCCO2

Origin of Product

United States

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